4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide is a chemical compound with the molecular formula C8H5BrN2S2 . It is a part of the 1,3,4-thiadiazole class of compounds, which are known for their broad range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to a 1,2,3-thiadiazol-5-yl sulfide group . The exact structure can be represented by the SMILES stringBrC1=CC=C(C=C1)SC2=CN=NS2
.
Scientific Research Applications
Synthesis and Derivatization
A continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including bromophenyl variants. This method emphasizes the safe handling of hazardous reagents and enables the preparation of gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazoles for further structural diversification, showcasing a valuable entry towards enhancing this heterocyclic scaffold's utility in various applications (Baumann & Baxendale, 2017).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal efficacy of thiadiazole derivatives has yielded promising results. Novel synthesis approaches have led to 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs showing significant activity against various microbial strains, indicating the potential of such compounds in developing new antimicrobial agents (Terzioğlu Klip et al., 2010).
Corrosion Inhibition
The inhibitive properties of thiadiazole derivatives on mild steel corrosion in acidic environments have been investigated, demonstrating their effectiveness as corrosion inhibitors. This application is crucial in industrial settings where metal preservation is vital. The efficiency of these compounds as inhibitors is attributed to their ability to form a protective layer on the metal surface, showcasing their importance in materials science and engineering (Lebrini et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the presence of 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Result of Action
As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing investigation.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTVWJQPYZVLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CN=NS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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